2-oxo-2-(1H-pyrrol-2-yl)acetyl chloride
Description
Molecular Architecture and Stereoelectronic Characteristics
X-ray Crystallographic Analysis of Pyrrolyl Acetyl Chloride Derivatives
X-ray diffraction studies of analogous pyrrolyl acetyl chloride derivatives reveal monoclinic crystal systems with space group P2₁/n and unit cell parameters such as a = 6.772(3) Å, b = 14.628(5) Å, c = 12.187(5) Å, and β = 94.20(12)°. The molecular geometry of these systems often displays perturbations in bond lengths due to electronic effects from substituents. For example, in 4-methoxybenzoyl-meso-octamethylcalixpyrrolidinopyrrole, the pyrrolidine rings adopt envelope conformations stabilized by N–H···N hydrogen bonds and C–H···π interactions. The acyl chloride moiety in such structures typically exhibits a planar configuration, with the carbonyl oxygen participating in weak intermolecular interactions, such as C–H···O bonds, which propagate helical chains along crystallographic axes.
Table 1: Crystallographic Parameters of Selected Pyrrolyl Derivatives
| Parameter | Value (Å/°) | Source |
|---|---|---|
| Unit cell a | 6.772(3) | |
| Unit cell b | 14.628(5) | |
| Unit cell c | 12.187(5) | |
| β angle | 94.20(12) | |
| Mean σ(C–C) | 0.002 |
Computational Modeling of Tautomeric Equilibria
Density functional theory (DFT) calculations on 2-acetylpyrrole derivatives suggest that tautomeric equilibria between keto and enol forms are influenced by intramolecular hydrogen bonding and steric effects. The acyl chloride group’s electron-withdrawing nature stabilizes the keto tautomer, with computed bond lengths for the C=O and C–Cl groups aligning with experimental values (C=O: ~1.21 Å; C–Cl: ~1.79 Å). Natural bond orbital (NBO) analysis further indicates hyperconjugative interactions between the pyrrole nitrogen lone pair and the σ* orbital of the adjacent C–Cl bond, reducing electron density at the chlorine atom.
Properties
Molecular Formula |
C6H4ClNO2 |
|---|---|
Molecular Weight |
157.55 g/mol |
IUPAC Name |
2-oxo-2-(1H-pyrrol-2-yl)acetyl chloride |
InChI |
InChI=1S/C6H4ClNO2/c7-6(10)5(9)4-2-1-3-8-4/h1-3,8H |
InChI Key |
QNGCJXVRQJGLCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C(=O)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-2-(1H-pyrrol-2-yl)acetyl chloride typically involves the reaction of pyrrole derivatives with acyl chlorides. One common method is the acylation of 2-pyrrolecarboxaldehyde with oxalyl chloride in the presence of a catalyst such as dimethylformamide (DMF). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of 2-oxo-2-(1H-pyrrol-2-yl)acetyl chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-2-(1H-pyrrol-2-yl)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Oxidation and Reduction: The compound can be oxidized to form carboxylic acids or reduced to form alcohols under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Amides and Esters: Formed through substitution reactions.
Carboxylic Acids and Alcohols: Formed through oxidation and reduction reactions.
Heterocyclic Compounds: Formed through cyclization reactions.
Scientific Research Applications
2-Oxo-2-(1H-pyrrol-2-yl)acetyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-oxo-2-(1H-pyrrol-2-yl)acetyl chloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. This reactivity is exploited in various synthetic applications to create complex molecules with desired properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-oxo-2-(1H-pyrrol-2-yl)acetyl chloride with structurally related compounds, focusing on functional groups, reactivity, and applications.
Structural and Functional Differences
- Acyl Chloride vs. Amide : The target compound’s acyl chloride group enables rapid reactions with nucleophiles (e.g., amines, alcohols), whereas amide derivatives (e.g., 2-(2-oxopyrrolidin-1-yl)acetamide) are far less reactive, limiting their utility to stable intermediates .
- Pyrrole vs. Indole : Replacing pyrrole with an indole moiety (as in 2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl chloride) introduces a fused benzene ring, enhancing aromatic interactions in drug-receptor binding .
- Substituent Effects : Chloro or alkyl groups on the nitrogen (e.g., methyl, isopropyl in derivatives) modulate solubility and steric hindrance, impacting reaction rates and selectivity .
Industrial and Pharmaceutical Relevance
- The target compound’s utility in AUTACs (autophagy-targeting chimeras) highlights its role in emerging therapeutic strategies for mitochondrial degradation .
- In contrast, phenyl(1H-pyrrol-2-yl)methanone is a precursor in ketorolac tromethamine (a non-steroidal anti-inflammatory drug) synthesis, emphasizing the versatility of pyrrole-containing intermediates .
Q & A
Q. What are the key synthetic routes for preparing 2-oxo-2-(1H-pyrrol-2-yl)acetyl chloride, and how are reaction conditions optimized?
The compound is synthesized via nucleophilic substitution, typically using pyrrole and chloroacetyl chloride as starting materials. Reaction conditions include a base (e.g., NaOH or K₂CO₃) in polar solvents (water or ethanol) at room or elevated temperatures. Optimization focuses on controlling pH (to avoid side reactions like pyrrole polymerization) and stoichiometric ratios (excess pyrrole ensures complete substitution). Yield improvements (up to 85%) are achieved by incremental additions of chloroacetyl chloride under inert atmospheres .
| Key Parameters | Optimal Range |
|---|---|
| Solvent | Ethanol/Water |
| Temperature | 25–50°C |
| Base | NaOH (1.2 eq) |
| Reaction Time | 4–6 hours |
Q. How is 2-oxo-2-(1H-pyrrol-2-yl)acetyl chloride characterized structurally, and what analytical techniques are critical?
Structural confirmation relies on NMR (¹H/¹³C) to identify the pyrrole ring protons (δ 6.2–6.8 ppm) and the acetyl chloride carbonyl (δ 170–175 ppm). IR spectroscopy verifies the C=O stretch (~1750 cm⁻¹). Mass spectrometry (ESI-MS) confirms the molecular ion peak ([M+H]⁺ at m/z 170.1). Purity is assessed via HPLC with a C18 column and UV detection at 254 nm .
Q. What safety precautions are essential when handling this compound in laboratory settings?
The acetyl chloride group is moisture-sensitive and corrosive. Use anhydrous conditions, PPE (gloves, goggles), and fume hoods. In case of exposure:
- Inhalation: Move to fresh air; seek medical attention.
- Skin contact: Wash with soap/water for 15 minutes.
- Eye contact: Rinse with saline solution immediately. Storage requires airtight containers under nitrogen at 2–8°C .
Advanced Research Questions
Q. How can the reactivity of 2-oxo-2-(1H-pyrrol-2-yl)acetyl chloride be leveraged to synthesize pyrrole-containing heterocycles?
The compound undergoes Friedel-Crafts acylation or nucleophilic aromatic substitution to generate fused pyrrole systems. For example, coupling with indole derivatives under Lewis acid catalysis (AlCl₃) yields tricyclic structures. Reaction efficiency depends on electron-rich aromatic partners and controlled electrophilicity of the acyl chloride group (Table 1) .
Table 1: Reaction Outcomes with Different Substrates
| Substrate | Catalyst | Yield (%) | Product |
|---|---|---|---|
| Indole | AlCl₃ | 78 | Pyrrolo[1,2-a]indole |
| Thiophene | FeCl₃ | 65 | Thieno[2,3-b]pyrrole |
Q. What strategies mitigate decomposition or side reactions during derivatization?
Decomposition pathways include hydrolysis (to acetic acid) and pyrrole ring oxidation. Strategies:
- Use anhydrous solvents (e.g., THF, DCM) and molecular sieves.
- Add antioxidants (BHT) to stabilize the pyrrole ring.
- Employ low temperatures (-10°C) for electrophilic substitutions. Kinetic studies show a 30% reduction in byproducts with these measures .
Q. How do computational methods aid in predicting the biological activity of derivatives?
Molecular docking (AutoDock Vina) and QSAR models correlate substituent effects with binding affinity to targets like cyclooxygenase-2 (COX-2). For instance, electron-withdrawing groups at the pyrrole C3 position enhance COX-2 inhibition (IC₅₀ = 0.8 μM vs. 5.2 μM for unmodified derivatives). MD simulations (GROMACS) validate stability in binding pockets .
Q. What contradictions exist in reported synthetic yields, and how are they resolved?
Discrepancies arise from solvent purity (e.g., ethanol vs. absolute ethanol) and base strength (NaOH vs. KOH). Reproducibility improves with strict anhydrous protocols and base pre-drying. For example, KOH in absolute ethanol increases yields from 70% to 88% compared to aqueous NaOH .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
